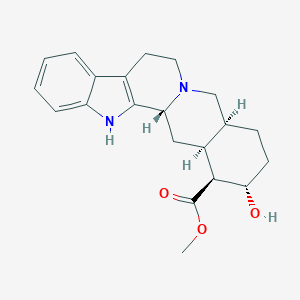

Isorauhimbine

Descripción

Propiedades

IUPAC Name |

methyl (1R,15S,18S,19S,20S)-18-hydroxy-1,3,11,12,14,15,16,17,18,19,20,21-dodecahydroyohimban-19-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26N2O3/c1-26-21(25)19-15-10-17-20-14(13-4-2-3-5-16(13)22-20)8-9-23(17)11-12(15)6-7-18(19)24/h2-5,12,15,17-19,22,24H,6-11H2,1H3/t12-,15+,17-,18+,19+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLGXFZZNTVWLAY-RIEHRDFOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1C(CCC2C1CC3C4=C(CCN3C2)C5=CC=CC=C5N4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@@H]1[C@H](CC[C@H]2[C@@H]1C[C@@H]3C4=C(CCN3C2)C5=CC=CC=C5N4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

483-09-0 | |

| Record name | 3-Epiisoyohimbine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000483090 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of Isorauhimbine (Corynanthine)

Audience: Researchers, scientists, and drug development professionals.

Abstract

Isorauhimbine, also known as corynanthine, is a diastereoisomer of yohimbine, belonging to the indole alkaloid family.[1] Unlike its well-known counterpart, this compound exhibits a distinct pharmacological profile, acting primarily as a selective antagonist of α1-adrenergic receptors.[1][2] This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailing its receptor binding profile, downstream signaling pathways, and the experimental methodologies used to elucidate these properties. All quantitative data are summarized for comparative analysis, and key processes are visualized through detailed diagrams.

Introduction

This compound is a naturally occurring alkaloid found in plants of the Rauvolfia and Corynanthe genera.[1][3] Its chemical structure is stereoisomeric to that of yohimbine and rauwolscine.[1] While yohimbine and rauwolscine are potent and selective α2-adrenergic receptor antagonists, this compound demonstrates a preferential and potent antagonism at α1-adrenergic receptors.[1][4] This key difference in receptor selectivity results in markedly different physiological effects, with this compound generally acting as a depressant and antihypertensive agent, in contrast to the stimulant properties of yohimbine.[1] This document serves as a technical resource, consolidating the current understanding of this compound's mechanism of action for researchers and professionals in drug development.

Receptor Binding Profile

The primary molecular target of this compound is the α1-adrenergic receptor. Its binding affinity and selectivity have been characterized through various radioligand binding assays and functional studies.

Adrenergic Receptors

This compound displays a notable selectivity for α1-adrenoceptors over α2-adrenoceptors. Functional studies in anesthetized dogs have shown that while this compound is equipotent to yohimbine and rauwolscine in blocking postsynaptic α1-adrenoceptors, it is approximately 100-fold less potent at presynaptic α2-adrenoceptors.[4] In fact, this compound is reported to be about 10-fold more potent at α1-adrenoceptors than at α2-adrenoceptors.[4]

Radioligand binding studies using rat cerebral cortex membranes have corroborated this selectivity. This compound shows a higher affinity for the α1-adrenoceptor binding site (labeled by [3H]prazosin) compared to the α2-adrenoceptor site (labeled by [3H]clonidine).[5]

Table 1: Adrenergic Receptor Antagonist Potency of this compound (Corynanthine) and Related Compounds

| Compound | Receptor Subtype | pA2 Value | Selectivity (α2/α1) | Test System | Reference |

| This compound (Corynanthine) | α1 | 7.51 | 0.03 | Rat Anococcygeus Muscle | [1] |

| α2 | 5.95 | Rat Vas Deferens | [1] | ||

| Yohimbine | α1 | 6.84 | 45 | Rat Anococcygeus Muscle | [1] |

| α2 | 8.50 | Rat Vas Deferens | [1] | ||

| Rauwolscine | α1 | 7.98 | 3 | Rat Anococcygeus Muscle | [1] |

| α2 | 8.45 | Rat Vas Deferens | [1] | ||

| Idazoxan | α1 | 6.54 | 245 | Rat Anococcygeus Muscle | [1] |

| α2 | 8.93 | Rat Vas Deferens | [1] |

pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve.

Serotonin Receptors

In addition to its effects on adrenergic receptors, this compound has been shown to interact with serotonin (5-HT) receptors. Studies on rabbit hippocampal slices suggest that this compound can act as an agonist at 5-HT autoreceptors.[3] In the presence of an α-adrenoceptor antagonist, this compound was found to decrease the evoked release of 5-HT, an effect that was abolished by the 5-HT receptor antagonist metitepin.[3] This indicates a direct agonistic action on inhibitory 5-HT autoreceptors.

Signaling Pathways

The physiological effects of this compound are a direct consequence of its interaction with its target receptors and the subsequent modulation of intracellular signaling cascades.

α1-Adrenergic Receptor Signaling

The α1-adrenergic receptors are G-protein coupled receptors (GPCRs) that couple to the Gq family of G-proteins.[4][6] Upon activation by an agonist like norepinephrine, the Gq protein activates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).[4][6] IP3 diffuses through the cytoplasm to bind to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytosol.[4] The increase in intracellular Ca2+ and the presence of DAG collectively activate protein kinase C (PKC), which then phosphorylates various downstream targets, leading to a cellular response, such as smooth muscle contraction.[6]

As a competitive antagonist, this compound binds to the α1-adrenoceptor but does not elicit this signaling cascade. Instead, it prevents the binding of endogenous agonists like norepinephrine, thereby inhibiting the entire downstream pathway and leading to effects such as vasodilation and a decrease in blood pressure.[7]

Experimental Protocols

The characterization of this compound's mechanism of action relies on a variety of well-established pharmacological assays.

Radioligand Binding Assay for α1-Adrenoceptors

This protocol is a generalized procedure for determining the binding affinity of a compound for α1-adrenergic receptors using [3H]prazosin as the radioligand.

Objective: To determine the inhibitory constant (Ki) of this compound for the α1-adrenoceptor.

Materials:

-

Tissue source rich in α1-adrenoceptors (e.g., rat cerebral cortex).

-

Homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

[3H]prazosin (specific activity ~70-90 Ci/mmol).

-

Unlabeled prazosin (for non-specific binding determination).

-

This compound stock solution.

-

Glass fiber filters.

-

Scintillation fluid and counter.

Procedure:

-

Membrane Preparation: Homogenize the tissue in ice-cold buffer and centrifuge to pellet cellular debris. The supernatant is then ultracentrifuged to pellet the membranes, which are resuspended in buffer.

-

Binding Assay: In assay tubes, combine the membrane preparation, a fixed concentration of [3H]prazosin (typically near its Kd value), and varying concentrations of this compound.

-

Incubation: Incubate the mixture at a specified temperature (e.g., 25°C) for a duration sufficient to reach equilibrium (e.g., 30-60 minutes).

-

Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold buffer.

-

Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Determine the concentration of this compound that inhibits 50% of the specific binding of [3H]prazosin (IC50). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Antagonism Assay (Schild Analysis)

This protocol describes the determination of the pA2 value of an antagonist in an isolated tissue bath, a measure of its functional potency.

Objective: To determine the pA2 value for this compound's antagonism of norepinephrine-induced contractions in an isolated vascular tissue.

Materials:

-

Isolated tissue preparation (e.g., rat aortic rings).

-

Krebs-Henseleit solution, aerated with 95% O2 / 5% CO2.

-

Organ bath with isometric force transducer.

-

Norepinephrine (agonist) stock solution.

-

This compound (antagonist) stock solution.

Procedure:

-

Tissue Preparation: Mount the isolated tissue in the organ bath containing Krebs-Henseleit solution at 37°C and allow it to equilibrate under a resting tension.

-

Control Agonist Curve: Generate a cumulative concentration-response curve for norepinephrine.

-

Antagonist Incubation: Wash the tissue and incubate with a fixed concentration of this compound for a predetermined period.

-

Second Agonist Curve: In the continued presence of this compound, generate a second cumulative concentration-response curve for norepinephrine.

-

Repeat: Repeat steps 3 and 4 with increasing concentrations of this compound.

-

Data Analysis: Calculate the dose ratio (the ratio of the EC50 of the agonist in the presence and absence of the antagonist) for each concentration of this compound. Construct a Schild plot by plotting log(dose ratio - 1) against the negative log of the molar concentration of this compound. The x-intercept of the linear regression line provides the pA2 value. A slope not significantly different from 1 is indicative of competitive antagonism.

Conclusion

This compound (corynanthine) is a selective α1-adrenergic receptor antagonist with additional activity as a 5-HT autoreceptor agonist. Its primary mechanism of action involves the competitive blockade of Gq-coupled α1-adrenoceptors, thereby inhibiting the PLC/IP3/DAG signaling cascade and subsequent cellular responses like smooth muscle contraction. This pharmacological profile distinguishes it from its diastereoisomer yohimbine and underlies its potential as an antihypertensive agent. The experimental protocols detailed herein provide a framework for the continued investigation and characterization of this compound and other novel compounds targeting the adrenergic and serotonergic systems.

References

- 1. Comparison of the alpha-adrenoceptor antagonist profiles of idazoxan (RX 781094), yohimbine, rauwolscine and corynanthine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pA2 value, Schild plot and pD2 values- applications in pharmacology | PPTX [slideshare.net]

- 3. Endogenous noradrenaline as modulator of hippocampal serotonin (5-HT)-release. Dual effects of yohimbine, rauwolscine and corynanthine as alpha-adrenoceptor antagonists and 5-HT-receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Alpha-1 adrenergic receptor - Wikipedia [en.wikipedia.org]

- 5. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 6. Signal transduction pathways associated with alpha1-adrenoceptor subtypes in cells and tissues including human prostate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Corynanthine | 483-10-3 | FC71579 | Biosynth [biosynth.com]

Isorauhimbine: A Technical Guide to its Natural Sources and Isolation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isorauhimbine is a naturally occurring indole alkaloid and a stereoisomer of yohimbine. Found primarily in plants of the Rauwolfia genus, it is of significant interest to the scientific community for its potential pharmacological activities. This technical guide provides a comprehensive overview of the natural sources of this compound, detailed methodologies for its isolation and purification, and an exploration of its potential biological signaling pathways.

Natural Sources of this compound

This compound is predominantly found in various species of the Rauwolfia plant, a genus of evergreen trees and shrubs in the Apocynaceae family. These plants are native to tropical and subtropical regions of Asia, Africa, and the Americas. The primary species recognized for containing this compound and its isomers is Rauwolfia serpentina, commonly known as Indian snakeroot.[1][2] While a comprehensive quantification of this compound across all potential sources is not extensively documented, the total alkaloid content and the presence of related yohimbine isomers in Rauwolfia species are well-established.

Other species of Rauwolfia, such as Rauwolfia canescens and Rauwolfia tetraphylla, also contain a complex mixture of indole alkaloids, including yohimbine isomers, and are therefore potential sources of this compound. The concentration of individual alkaloids, including this compound, can vary significantly based on the plant's geographical location, stage of development, and the specific part of the plant being analyzed (e.g., roots, leaves). For instance, one study reported the yohimbine content in the leaves of Rauwolfia tetraphylla to be as high as 6.11%.[3]

Quantitative Data on Alkaloid Content in Rauwolfia Species

The following table summarizes the reported total alkaloid and specific yohimbine isomer content in various Rauwolfia species, providing an indication of the potential for this compound isolation. It is important to note that the yield of this compound itself is not always individually reported and can be inferred from the broader class of yohimbine isomers.

| Plant Species | Plant Part | Total Alkaloid Content (% of dry weight) | Key Yohimbine Isomers Reported | Reference |

| Rauwolfia serpentina | Roots | 0.8 - 1.3% | Yohimbine, this compound (as isorauhimbinic acid) | [2][4] |

| Rauwolfia canescens | Roots | 3.1 - 4.3% | Rauwolscine (α-yohimbine) | [3] |

| Rauwolfia canescens | Epigeal Parts | 1.9 - 2.4% | Rauwolscine (α-yohimbine) | [3] |

| Rauwolfia tetraphylla | Leaves | Not specified | Yohimbine (6.11%) | [3] |

Experimental Protocols for Isolation and Purification

The isolation of this compound from its natural sources involves a multi-step process of extraction, separation, and purification. The following protocols are based on established methods for the isolation of yohimbine and its isomers from Rauwolfia species and can be adapted for the specific isolation of this compound.

Protocol 1: General Extraction of Indole Alkaloids from Rauwolfia serpentina Roots

Objective: To obtain a crude alkaloid extract from the roots of Rauwolfia serpentina.

Materials:

-

Dried and powdered roots of Rauwolfia serpentina

-

Methanol

-

Chloroform

-

Ammonia solution (10%)

-

Hydrochloric acid (5%)

-

Sodium sulfate (anhydrous)

-

Rotary evaporator

-

Filter paper and funnel

-

pH meter or pH indicator strips

Methodology:

-

Maceration: Soak 100g of powdered Rauwolfia serpentina root in 500 mL of methanol for 48 hours at room temperature with occasional stirring.

-

Filtration: Filter the methanolic extract through filter paper to remove the plant debris.

-

Concentration: Concentrate the filtrate using a rotary evaporator at 40-50°C until a semi-solid mass is obtained.

-

Acid-Base Extraction: a. Dissolve the concentrated extract in 200 mL of 5% hydrochloric acid. b. Filter the acidic solution to remove any insoluble material. c. Wash the acidic solution with 3 x 100 mL of chloroform to remove non-alkaloidal impurities. Discard the chloroform layers. d. Make the acidic aqueous layer alkaline (pH 9-10) by the dropwise addition of 10% ammonia solution. e. Extract the liberated alkaloids with 3 x 150 mL of chloroform. f. Combine the chloroform extracts and wash with distilled water until the washings are neutral.

-

Drying and Evaporation: Dry the chloroform extract over anhydrous sodium sulfate and then evaporate the solvent under reduced pressure to yield the crude alkaloid mixture.

Protocol 2: Chromatographic Separation and Purification of this compound

Objective: To isolate and purify this compound from the crude alkaloid extract.

Materials:

-

Crude alkaloid extract from Protocol 1

-

Silica gel (for column chromatography)

-

Solvent system (e.g., a gradient of chloroform and methanol)

-

Thin Layer Chromatography (TLC) plates (silica gel)

-

Developing solvent for TLC (e.g., chloroform:methanol, 9:1 v/v)

-

Visualizing agent for TLC (e.g., Dragendorff's reagent)

-

Column chromatography apparatus

-

Fraction collector

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV at 280 nm)

Methodology:

-

Column Chromatography: a. Prepare a silica gel column using a suitable solvent like chloroform. b. Dissolve the crude alkaloid extract in a minimal amount of chloroform and load it onto the column. c. Elute the column with a gradient solvent system, starting with 100% chloroform and gradually increasing the polarity by adding methanol. d. Collect fractions of the eluate using a fraction collector.

-

Thin Layer Chromatography (TLC) Monitoring: a. Monitor the collected fractions using TLC. Spot a small amount of each fraction onto a TLC plate. b. Develop the TLC plate in a suitable solvent system (e.g., chloroform:methanol, 9:1). c. Visualize the spots by spraying with Dragendorff's reagent. Alkaloids will appear as orange-brown spots. d. Pool the fractions that show a spot corresponding to the Rf value of a standard this compound sample (if available) or fractions containing a major compound with yohimbine-like characteristics.

-

High-Performance Liquid Chromatography (HPLC) Purification: a. Further purify the pooled fractions using preparative HPLC. b. Inject the sample into an HPLC system equipped with a C18 column. c. Use a mobile phase such as a mixture of acetonitrile and water with a suitable modifier (e.g., formic acid or triethylamine). d. Monitor the elution at a wavelength of approximately 280 nm. e. Collect the peak corresponding to this compound.

-

Characterization: Confirm the identity and purity of the isolated this compound using spectroscopic techniques such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Signaling Pathways and Biological Activity

The pharmacological profile of this compound is not as extensively studied as that of its isomer, yohimbine. However, due to their structural similarities, it is plausible that they share some common biological targets. The primary mechanism of action for yohimbine is its antagonism of α2-adrenergic receptors.[5][6] More recent in-silico studies have also suggested that this compound may act as a potent antagonist of the 5-HT2A serotonin receptor.[7]

α2-Adrenergic Receptor Antagonism (Hypothesized for this compound)

Yohimbine's well-documented effect is the blockade of presynaptic α2-adrenergic receptors, which leads to an increase in the release of norepinephrine. This action underlies many of its physiological effects. Given its structural similarity, this compound may exhibit a similar antagonistic activity at these receptors.

References

- 1. Quantification and characterization of alkaloids from roots of Rauwolfia serpentina using ultra-high performance liquid… [ouci.dntb.gov.ua]

- 2. Indole alkaloids and other constituents of Rauwolfia serpentina - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. jocpr.com [jocpr.com]

- 4. ijsr.net [ijsr.net]

- 5. go.drugbank.com [go.drugbank.com]

- 6. A literature perspective on the pharmacological applications of yohimbine - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Chemical Structure and Synthesis of Isorauhimbine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isorauhimbine is a diastereomer of yohimbine, a member of the pentacyclic tryptamine alkaloid family. These compounds, isolated from the bark of the Pausinystalia johimbe tree and plants of the Rauwolfia genus, are of significant interest to the scientific community due to their diverse pharmacological activities. This compound, like its isomers, interacts with adrenergic receptors, but its unique stereochemistry dictates a distinct pharmacological profile, making it a valuable subject of study for drug discovery and development. This technical guide provides a comprehensive overview of the chemical structure and synthetic approaches toward this compound, tailored for researchers and professionals in the field.

Chemical Structure

This compound possesses the molecular formula C₂₁H₂₆N₂O₃ and is systematically named methyl (1R,15S,18S,19S,20S)-18-hydroxy-1,3,11,12,14,15,16,17,18,19,20,21-dodecahydroyohimban-19-carboxylate. The core of its structure is the yohimban skeleton, a pentacyclic system comprising an indole nucleus fused to a quinolizidine moiety.

The stereochemistry of this compound is crucial to its identity and biological activity. It is an epimer of yohimbine, differing in the spatial arrangement of substituents at specific chiral centers. The yohimbine alkaloids are classified into four subfamilies based on the stereochemistry at the C3, C16, C17, and C20 positions: normal, pseudo, allo, and epiallo. Understanding these stereochemical nuances is fundamental for designing synthetic routes and interpreting structure-activity relationships.

Chemical Synthesis

A prominent strategy involves the use of the Pictet-Spengler reaction to construct the tetracyclic β-carboline core, followed by the annulation of the E-ring. Another powerful approach is the use of intramolecular Diels-Alder reactions to establish the C/D/E ring system with high stereocontrol.

Representative Synthetic Workflow

The following diagram illustrates a generalized workflow for the synthesis of the yohimbine alkaloid core, which can be adapted to target this compound through the selection of appropriate reagents and reaction conditions to control the stereochemical outcomes.

Key Experimental Considerations

The stereoselective synthesis of this compound necessitates precise control over several key transformations. The following outlines critical experimental parameters that researchers must consider, based on analogous syntheses of yohimbine stereoisomers.

Table 1: Key Reaction Parameters in Yohimbine Alkaloid Synthesis

| Reaction Step | Reagents and Conditions | Purpose | Typical Yields (%) |

| Pictet-Spengler Reaction | Tryptamine derivative, chiral aldehyde, acid catalyst (e.g., TFA, Brønsted acids) | Formation of the tetracyclic β-carboline core with control of the C3 stereocenter. | 60-85 |

| E-Ring Formation (Dieckmann) | Tetracyclic diester, strong base (e.g., NaH, KHMDS) | Intramolecular cyclization to form the pentacyclic E-ring. | 50-70 |

| Stereochemical Inversion | Base or acid-mediated epimerization, reduction/oxidation sequences | To adjust the stereochemistry at specific centers (e.g., C16, C17, C20) to achieve the desired diastereomer. | 40-90 (step-dependent) |

| Final Reductions | Reducing agents (e.g., NaBH₄, LiAlH₄) | Reduction of carbonyl and ester functionalities to the corresponding alcohols. | 70-95 |

Note: The yields provided are indicative and can vary significantly based on the specific substrate, reagents, and reaction conditions employed.

Spectroscopic Data

Table 2: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

| Nucleus | Functional Group | Predicted Chemical Shift (ppm) |

| ¹H | Indole N-H | 7.5 - 8.5 |

| ¹H | Aromatic protons (indole) | 6.9 - 7.5 |

| ¹H | C17-H (bearing OH) | 3.8 - 4.2 |

| ¹H | OCH₃ (ester) | 3.6 - 3.8 |

| ¹³C | C=O (ester) | 170 - 175 |

| ¹³C | Aromatic carbons (indole) | 100 - 140 |

| ¹³C | C17 (bearing OH) | 65 - 75 |

| ¹³C | OCH₃ (ester) | 50 - 55 |

Biological Activity and Signaling Pathways

This compound's pharmacological effects are primarily attributed to its interaction with adrenergic receptors. Like yohimbine, it is expected to act as an antagonist at α₂-adrenergic receptors. These receptors are G-protein coupled receptors (GPCRs) that, upon activation, inhibit the adenylyl cyclase signaling pathway, leading to a decrease in intracellular cyclic AMP (cAMP) levels. By antagonizing these receptors, this compound can increase the release of norepinephrine, leading to sympathomimetic effects.

The subtle differences in stereochemistry between this compound and other yohimbine isomers can lead to significant variations in receptor affinity and selectivity, thereby altering their downstream signaling and physiological effects. Further research is required to fully elucidate the specific signaling pathways modulated by this compound and to understand how its unique stereostructure translates into a distinct pharmacological profile.

Isorauhimbine: An In-depth Technical Guide on its Pharmacology and Toxicology

One computational study has suggested that isorauhimbine, among other related compounds, possesses "no significant toxicity" based on in silico predictions.[1] This information, however, lacks the rigorous experimental validation necessary for a comprehensive safety assessment.

Given the limited information specific to this compound, this guide will provide a detailed overview of the pharmacology and toxicology of the closely related and well-researched compound, yohimbine . This information is intended to provide a foundational understanding of the potential properties of yohimbane alkaloids but should not be directly extrapolated to this compound without further dedicated research.

Yohimbine: A Comprehensive Overview

Yohimbine is an indole alkaloid primarily derived from the bark of the Pausinystalia yohimbe tree.[2][3] It is most well-known for its α2-adrenergic receptor antagonist activity.

Pharmacology

Mechanism of Action:

Yohimbine's primary mechanism of action is the blockade of presynaptic α2-adrenergic receptors.[2][4][5][[“]][[“]][8] These receptors are part of a negative feedback loop that regulates the release of norepinephrine. By antagonizing these receptors, yohimbine increases the release of norepinephrine from nerve terminals, leading to an overall increase in sympathetic nervous system activity.[4][5][[“]][[“]] This sympathomimetic effect is responsible for many of its physiological actions.

Yohimbine also exhibits affinity for other receptors, including:

-

α1-Adrenergic Receptors: Moderate affinity.[3]

-

Serotonin Receptors (5-HT1A, 5-HT1B, 5-HT1D, 5-HT2B): Moderate affinity.[3]

-

Dopamine D2 Receptors: Moderate affinity.[3]

The interaction with these other receptor systems may contribute to its complex pharmacological profile.

Signaling Pathway of α2-Adrenergic Receptor Antagonism by Yohimbine

Caption: Yohimbine blocks presynaptic α2-adrenergic receptors, inhibiting negative feedback and increasing norepinephrine release.

Pharmacodynamics:

The primary pharmacodynamic effects of yohimbine are linked to its sympathomimetic activity and include:

-

Cardiovascular: Increased heart rate and blood pressure.[9][10][11]

-

Central Nervous System: Increased alertness, anxiety, and mood stimulation.[3][4]

-

Sexual Function: Its use in erectile dysfunction is attributed to increased penile blood flow, though its efficacy is debated.[4][12]

Pharmacokinetics:

| Parameter | Value | Species | Route of Administration | Reference |

| Bioavailability | 7% - 87% (mean 33%) | Human | Oral | [4][8] |

| Absorption Half-life | ~10 minutes | Human | Oral | [2] |

| Time to Peak Plasma Concentration (Tmax) | 45 - 60 minutes | Human | Oral | [2] |

| Elimination Half-life | 0.25 - 2.5 hours | Human | Oral | [8] |

| Volume of Distribution (Vd) | 1.82 L | Human | Oral | |

| Clearance | 1.2 L/min | Human | Oral | |

| Metabolism | Extensive hepatic metabolism, primarily by CYP2D6 and CYP3A4. | Human | - | [2] |

| Excretion | Primarily renal (metabolites). | Human | - | [8] |

Toxicology

The toxic effects of yohimbine are generally an extension of its pharmacological actions and are dose-dependent.

Acute Toxicity:

| Parameter | Value | Species | Route of Administration | Reference |

| LD50 | 43 mg/kg | Mouse | Oral | [13] |

| LD50 | 20 mg/kg | Mouse | Subcutaneous | [13] |

| LDLo | 16 mg/kg | Mouse | Intravenous | [13] |

| LDLo | 11 mg/kg | Rabbit | Intravenous | [13] |

| LDLo | 50 mg/kg | Rabbit | Subcutaneous | [13] |

Adverse Effects in Humans:

Common adverse effects at therapeutic doses include anxiety, nervousness, insomnia, increased heart rate, and elevated blood pressure.[2][9] Higher doses can lead to more severe effects such as:

-

Hypertension

-

Tachycardia

-

Agitation

-

Seizures

-

In rare cases, cardiac arrest and death have been reported with overdose.[10][[“]]

Experimental Protocols

Detailed experimental protocols for this compound are not available in the reviewed literature. However, standard methodologies used in the pharmacological and toxicological evaluation of yohimbine can be described.

Receptor Binding Assays:

-

Objective: To determine the binding affinity of a compound to specific receptors.

-

General Protocol:

-

Preparation of cell membranes expressing the receptor of interest (e.g., α2-adrenergic receptors from human platelets).

-

Incubation of the membranes with a radiolabeled ligand (e.g., [3H]yohimbine) and varying concentrations of the test compound (yohimbine or this compound).

-

Separation of bound and free radioligand by rapid filtration.

-

Quantification of radioactivity to determine the amount of bound ligand.

-

Calculation of the inhibition constant (Ki) from the IC50 value (concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

-

Workflow for Receptor Binding Assay

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. Yohimbine - Wikipedia [en.wikipedia.org]

- 4. go.drugbank.com [go.drugbank.com]

- 5. mdpi.com [mdpi.com]

- 6. What is Yohimbe mechanism of action? - Consensus [consensus.app]

- 7. What is Yohimbe mechanism of action? - Consensus [consensus.app]

- 8. youtube.com [youtube.com]

- 9. examine.com [examine.com]

- 10. Feb 15, 2022: Yohimbine or NO-himbine? A Potentially Fatal Over-the-Counter Supplement | Tennessee Poison Center | FREE 24/7 Poison Help Hotline 800.222.1222 [vumc.org]

- 11. nccih.nih.gov [nccih.nih.gov]

- 12. Yohimbine - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. Yohimbine (PIM 567) [inchem.org]

- 14. What are the adverse effects of Yohimbe? - Consensus [consensus.app]

Isorauhimbine's Antagonistic Dance with Alpha-2 Adrenergic Receptors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Isorauhimbine, a stereoisomer of yohimbine, demonstrates a significant and selective antagonist activity at alpha-2 (α₂) adrenergic receptors. This technical guide delves into the core of this compound's interaction with these receptors, presenting quantitative data, detailed experimental methodologies, and visual representations of the underlying molecular pathways and experimental workflows. This compound is also known by its synonyms rauwolscine and alpha-yohimbine[1][2].

Quantitative Analysis of this compound's Binding Affinity

The antagonistic properties of this compound are fundamentally characterized by its binding affinity (Ki) to the three subtypes of the α₂-adrenergic receptor: α₂ₐ, α₂₈, and α₂C. The following table summarizes the reported Ki values for this compound (rauwolscine) at these receptor subtypes. Lower Ki values indicate a higher binding affinity.

| Receptor Subtype | Ligand | Kᵢ (nM) | Species | Reference |

| α₂ₐ-Adrenergic | This compound (Rauwolscine) | 3.5 | Human | [3] |

| α₂₈-Adrenergic | This compound (Rauwolscine) | 0.37 | Human | [3] |

| α₂C-Adrenergic | This compound (Rauwolscine) | 0.13 | Human | [3] |

Signaling Pathways of the Alpha-2 Adrenergic Receptor

Alpha-2 adrenergic receptors are G-protein coupled receptors (GPCRs) primarily associated with the inhibitory G-protein, Gi[4]. Upon agonist binding, the receptor activates the Gi protein, leading to the inhibition of adenylyl cyclase. This, in turn, decreases the intracellular concentration of the second messenger cyclic AMP (cAMP). This compound, as an antagonist, blocks this cascade by preventing agonist binding.

Experimental Protocols

The characterization of this compound's antagonist activity at α₂-adrenergic receptors relies on a suite of established in vitro assays. The following sections provide detailed methodologies for the key experiments.

Radioligand Binding Assay

Radioligand binding assays are the gold standard for determining the affinity of a ligand for a receptor[5]. A competitive binding assay is typically used to determine the Ki of an unlabeled antagonist like this compound.

1. Membrane Preparation from Cultured Cells:

-

Cell Culture: Culture cells stably expressing the human α₂-adrenergic receptor subtype of interest (e.g., CHO or HEK293 cells) to near confluency.

-

Harvesting: Wash the cells with ice-cold phosphate-buffered saline (PBS) and harvest by scraping.

-

Lysis: Resuspend the cell pellet in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4) containing protease inhibitors.

-

Homogenization: Homogenize the cell suspension using a Dounce or Polytron homogenizer on ice.

-

Centrifugation: Centrifuge the homogenate at low speed (e.g., 500 x g for 10 minutes at 4°C) to remove nuclei and intact cells.

-

Membrane Pelleting: Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g for 30 minutes at 4°C) to pellet the cell membranes.

-

Washing and Storage: Wash the membrane pellet with fresh lysis buffer and resuspend in a suitable buffer for storage at -80°C. Determine the protein concentration using a standard method like the BCA assay[6][7][8][9].

2. Competitive Binding Assay Protocol:

-

Incubation Mixture: In a 96-well plate, combine the prepared cell membranes, a fixed concentration of a suitable radiolabeled α₂-adrenergic antagonist (e.g., [³H]rauwolscine or [³H]yohimbine), and varying concentrations of unlabeled this compound[10][11][12].

-

Incubation: Incubate the mixture at a specific temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

-

Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through glass fiber filters (e.g., GF/B or GF/C) using a cell harvester. The filters will trap the membranes with bound radioligand, while the unbound radioligand passes through.

-

Washing: Wash the filters multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Plot the percentage of specific binding of the radioligand against the logarithm of the this compound concentration. The IC₅₀ (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant[5].

Functional Assay: cAMP Accumulation Assay

This assay measures the functional consequence of α₂-adrenergic receptor antagonism by quantifying the levels of intracellular cAMP. Since α₂ receptors are Gi-coupled, their activation inhibits adenylyl cyclase, leading to a decrease in cAMP. An antagonist like this compound will block this agonist-induced decrease[13][14].

1. Whole-Cell cAMP Assay Protocol:

-

Cell Seeding: Seed cells expressing the α₂-adrenergic receptor subtype of interest into a 96-well or 384-well plate and allow them to adhere overnight.

-

Pre-incubation with Antagonist: Remove the culture medium and pre-incubate the cells with varying concentrations of this compound in a suitable buffer for a defined period (e.g., 30 minutes).

-

Stimulation: Add a fixed concentration of an α₂-adrenergic agonist (e.g., UK-14304) in the presence of a phosphodiesterase inhibitor (to prevent cAMP degradation) and an adenylyl cyclase activator like forskolin. The forskolin elevates basal cAMP levels, making the inhibitory effect of the agonist more readily measurable.

-

Cell Lysis and cAMP Measurement: After the stimulation period, lyse the cells and measure the intracellular cAMP concentration using a commercially available kit, such as those based on HTRF (Homogeneous Time-Resolved Fluorescence), AlphaScreen, or ELISA[14][15][16][17].

-

Data Analysis: Plot the measured cAMP levels against the logarithm of the this compound concentration. The data is then fitted to a sigmoidal dose-response curve to determine the IC₅₀ value of this compound for the functional inhibition of the agonist response.

Logical Relationship of this compound to Other Adrenergic Antagonists

This compound belongs to the yohimbine family of indole alkaloids, which are known for their α₂-adrenergic antagonist properties. Its stereoisomers, yohimbine and corynanthine, exhibit different selectivity profiles for adrenergic receptor subtypes.

This technical guide provides a comprehensive overview of this compound's activity as an alpha-2 adrenergic receptor antagonist, supported by quantitative data, detailed experimental protocols, and clear visual representations of the underlying biological and experimental processes. This information is intended to be a valuable resource for researchers and professionals in the field of drug discovery and development.

References

- 1. Rauwolscine - Wikipedia [en.wikipedia.org]

- 2. Rauwolscine | C21H26N2O3 | CID 643606 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Rauwolscine hydrochloride, alpha2 adrenergic antagonist (CAS 6211-32-1) | Abcam [abcam.com]

- 4. Alpha-2 adrenergic receptor - Wikipedia [en.wikipedia.org]

- 5. giffordbioscience.com [giffordbioscience.com]

- 6. resources.revvity.com [resources.revvity.com]

- 7. Crude Membrane Fractionation of Cultured Cells [protocols.io]

- 8. creative-diagnostics.com [creative-diagnostics.com]

- 9. Cell Disruption and Membrane Preparation [sigmaaldrich.com]

- 10. Recombinant human alpha 2-adrenoceptor subtypes: comparison of [3H]rauwolscine, [3H]atipamezole and [3H]RX821002 as radioligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Agonist and antagonist binding to alpha 2-adrenergic receptors in purified membranes from human platelets. Implications of receptor-inhibitory nucleotide-binding protein stoichiometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Characteristics of the [3H]-yohimbine binding on rat brain alpha2-adrenoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. A procedure for measuring alpha 2-adrenergic receptor-mediated inhibition of cyclic AMP accumulation in rat brain slices - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. resources.revvity.com [resources.revvity.com]

- 15. researchgate.net [researchgate.net]

- 16. resources.revvity.com [resources.revvity.com]

- 17. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

An In-depth Technical Guide to Isorauhimbine and its Stereoisomers: Structure, Properties, and Experimental Analysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isorauhimbine and its stereoisomers, a group of pentacyclic indole alkaloids, represent a significant area of interest in pharmacology and drug development. This technical guide provides a comprehensive overview of the core stereoisomers—this compound (also known as 3-epi-α-yohimbine), yohimbine, rauwolscine, and corynanthine. It delves into their distinct chemical and physical properties, pharmacological profiles, and the experimental methodologies used for their separation and characterization. Particular emphasis is placed on their differential interactions with adrenergic and serotonergic receptors and the subsequent signaling cascades. This document aims to serve as a detailed resource for researchers actively engaged in the study of these complex natural products and their therapeutic potential.

Introduction

The yohimbane alkaloid framework, characterized by a pentacyclic ring system, gives rise to a variety of stereoisomers due to the presence of multiple chiral centers.[1][2] Among these, this compound and its related isomers have garnered attention for their diverse biological activities, primarily centered around their modulation of the adrenergic and serotonergic systems.[3][4] These compounds are naturally found in plants of the Rauwolfia and Pausinystalia genera.[3] Understanding the subtle yet significant differences in the stereochemistry of these molecules is paramount, as it dictates their receptor binding affinities, functional activities, and overall pharmacological profiles.[5] This guide provides an in-depth exploration of this compound, yohimbine, rauwolscine, and corynanthine, offering a comparative analysis of their properties and detailed experimental protocols for their study.

Chemical and Physical Properties

The stereoisomers of this compound share the same molecular formula (C₂₁H₂₆N₂O₃) and molecular weight (354.44 g/mol ), but differ in the spatial arrangement of their atoms.[3] This stereochemical variation influences their physical properties, such as polarity and crystal structure, which in turn can affect their pharmacokinetic profiles.

| Property | This compound (3-epi-α-yohimbine) | Yohimbine | Rauwolscine (α-yohimbine) | Corynanthine |

| Molecular Formula | C₂₁H₂₆N₂O₃ | C₂₁H₂₆N₂O₃ | C₂₁H₂₆N₂O₃ | C₂₁H₂₆N₂O₃ |

| Molecular Weight | 354.44 g/mol | 354.44 g/mol | 354.44 g/mol | 354.44 g/mol |

| LogP | ~2.9 | ~2.73 | Not widely reported | Not widely reported |

| Melting Point (°C) | Not widely reported | ~234-241 | Not widely reported | Not widely reported |

| Synonyms | 3-Epiisoyohimbine, 3-epi-α-yohimbine | Quebrachine, Aphrodine | α-yohimbine | Rauhimbine |

Data compiled from various sources, including PubChem.[6]

Pharmacological Properties

The pharmacological effects of this compound and its stereoisomers are primarily attributed to their interactions with G-protein coupled receptors (GPCRs), most notably adrenergic and serotonergic receptors. Their varying affinities for different receptor subtypes underscore the importance of stereochemistry in determining their biological activity.

Adrenergic Receptor Binding

The α-adrenergic receptors, subdivided into α₁ and α₂, are key targets for these alkaloids. Yohimbine and rauwolscine are well-characterized as potent and selective α₂-adrenergic receptor antagonists, while corynanthine displays a preference for α₁-adrenergic receptors.[3] this compound's activity at adrenergic receptors is less extensively documented but it is also considered to have α₂-antagonistic properties.[5]

| Stereoisomer | Receptor Subtype | Binding Affinity (pA₂ or pKi) | Reference |

| Yohimbine | α₁-adrenoceptor | 5.0 - 7.0 (pA₂) | [7] |

| α₂-adrenoceptor | 7.0 - 9.0 (pA₂) | [7] | |

| Rauwolscine | α₁-adrenoceptor | 5.0 - 7.0 (pA₂) | [7] |

| α₂-adrenoceptor | 7.5 - 8.5 (pA₂) | [7] | |

| Corynanthine | α₁-adrenoceptor | 6.5 - 7.4 (pA₂) | [7] |

| α₂-adrenoceptor | 4.0 - 6.0 (pA₂) | [7] | |

| This compound | α₂-adrenoceptor | Not widely reported |

Serotonergic Receptor Binding

In addition to their effects on the adrenergic system, these compounds also interact with various serotonin (5-HT) receptor subtypes. Yohimbine, for instance, exhibits notable affinity for 5-HT₁A, 5-HT₁B, and 5-HT₁D receptors.[8] The serotonergic activity of these alkaloids contributes to their complex pharmacological profiles and potential side effects.

| Stereoisomer | Receptor Subtype | Binding Affinity (Kd, nM) | Reference |

| Yohimbine | 5-HT₁A | 74 | [8] |

| Rauwolscine | 5-HT₁A | 52 | [8] |

Calcium Channel Blocking Activity

Some yohimbine stereoisomers have been shown to possess calcium channel blocking properties.[9] This activity is concentration-dependent and varies among the isomers. For example, rauwolscine and corynanthine have been demonstrated to depress depolarization-induced contractions in rat aorta by inhibiting calcium influx.[9]

Signaling Pathways

The interaction of this compound stereoisomers with their target receptors initiates intracellular signaling cascades that mediate their physiological effects. The primary pathways involve the modulation of G-protein activity.

α₂-Adrenergic Receptor Signaling

As antagonists of α₂-adrenergic receptors, yohimbine, rauwolscine, and likely this compound, block the inhibitory effects of endogenous agonists like norepinephrine. α₂-receptors are coupled to Gᵢ proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. By blocking this action, these antagonists can increase cAMP levels and downstream signaling.

α₁-Adrenergic Receptor Signaling

Corynanthine, with its higher affinity for α₁-adrenergic receptors, acts as an antagonist at these sites. α₁-receptors are coupled to Gq proteins, which activate phospholipase C (PLC). PLC then cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG), leading to an increase in intracellular calcium and activation of protein kinase C (PKC). By blocking this pathway, corynanthine can inhibit smooth muscle contraction.

5-HT₁A Receptor Signaling

Yohimbine and rauwolscine also interact with 5-HT₁A receptors. These receptors are typically coupled to Gᵢ proteins, and their activation leads to the inhibition of adenylyl cyclase and a subsequent decrease in cAMP levels. This can lead to hyperpolarization of the neuron and a decrease in neuronal firing. The interaction of yohimbine isomers with this pathway can contribute to their complex central nervous system effects.

Experimental Protocols

Accurate characterization of this compound and its stereoisomers necessitates robust and reproducible experimental methodologies. This section outlines key protocols for their separation and pharmacological evaluation.

High-Performance Liquid Chromatography (HPLC) for Stereoisomer Separation

Objective: To separate and quantify this compound, yohimbine, rauwolscine, and corynanthine in a mixture.

Instrumentation:

-

HPLC system with a UV or Mass Spectrometry (MS) detector.

-

Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

Reagents:

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Ammonium hydroxide solution (0.1% v/v in water)

-

Ammonium acetate buffer

-

Formic acid

-

Reference standards for each stereoisomer

Procedure:

-

Sample Preparation: Dissolve the sample containing the alkaloids in a suitable solvent (e.g., methanol) to a known concentration. Filter the solution through a 0.45 µm syringe filter.

-

Mobile Phase Preparation: A common mobile phase involves a gradient elution with a mixture of an aqueous buffer (e.g., 0.1% ammonium hydroxide or ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol). The exact gradient program will need to be optimized for the specific column and instrument.

-

Chromatographic Conditions:

-

Flow rate: Typically 1.0 mL/min.

-

Injection volume: 10-20 µL.

-

Column temperature: Maintained at a constant temperature, e.g., 25°C.

-

Detection: UV detection at a wavelength of approximately 280 nm, or MS detection for higher sensitivity and specificity.

-

-

Analysis: Run the reference standards to determine their retention times. Inject the sample and identify the peaks corresponding to each stereoisomer based on their retention times. Quantify the amount of each isomer by comparing the peak areas to a calibration curve generated from the reference standards.[10][11]

Radioligand Binding Assay for Receptor Affinity

Objective: To determine the binding affinity (Ki) of the stereoisomers for specific adrenergic or serotonergic receptors.

Materials:

-

Cell membranes expressing the receptor of interest.

-

A suitable radioligand (e.g., [³H]-yohimbine for α₂-receptors, [³H]-prazosin for α₁-receptors).

-

Non-labeled stereoisomers (competitors).

-

Incubation buffer (e.g., Tris-HCl buffer).

-

Glass fiber filters.

-

Scintillation counter.

Procedure:

-

Membrane Preparation: Homogenize tissues or cells expressing the target receptor in a suitable buffer and isolate the membrane fraction by centrifugation.

-

Assay Setup: In a series of tubes, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of the unlabeled stereoisomer.

-

Incubation: Incubate the mixture at a specific temperature (e.g., 25°C) for a sufficient time to reach equilibrium.

-

Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate the bound from the free radioligand. Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

-

Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding of the radioligand against the concentration of the unlabeled competitor. Fit the data to a one-site competition model to determine the IC₅₀ value. Calculate the Ki value using the Cheng-Prusoff equation.[12]

References

- 1. researchgate.net [researchgate.net]

- 2. Development - Activation of ERK by Alpha-1 adrenergic receptors Pathway Map - PrimePCR | Life Science | Bio-Rad [commerce.bio-rad.com]

- 3. A literature perspective on the pharmacological applications of yohimbine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Yohimbine - Wikipedia [en.wikipedia.org]

- 5. examine.com [examine.com]

- 6. researchgate.net [researchgate.net]

- 7. Agonist and antagonist actions of yohimbine as compared to fluparoxan at alpha(2)-adrenergic receptors (AR)s, serotonin (5-HT)(1A), 5-HT(1B), 5-HT(1D) and dopamine D(2) and D(3) receptors. Significance for the modulation of frontocortical monoaminergic transmission and depressive states - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Yohimbine as a serotonergic agent: evidence from receptor binding and drug discrimination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Calcium Flux & FLIPR Assay Service for GPCR-Ligand Interacting Detection - Creative Biolabs [creative-biolabs.com]

- 10. Determination of Yohimbine in Yohimbe Bark and Related Dietary Supplements Using UHPLC-UV/MS: Single-Laboratory Validation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Qualitative and quantitative determination of yohimbine in authentic yohimbe bark and in commercial aphrodisiacs by HPLC-UV-API/ MS methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]

The Biosynthesis of Isorauhimbine in Rauwolfia Species: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isorauhimbine, a diastereomer of yohimbine, is a monoterpenoid indole alkaloid (MIA) found in plants of the Rauwolfia genus. These alkaloids are of significant interest to the pharmaceutical industry due to their wide range of biological activities. While the broader pathways of MIA biosynthesis have been extensively studied, the specific enzymatic steps leading to the diverse array of yohimbane stereoisomers, including this compound, are still being elucidated. This technical guide provides a comprehensive overview of the current understanding of this compound biosynthesis in Rauwolfia species, focusing on the core enzymatic reactions, quantitative data, experimental methodologies, and regulatory aspects.

The Core Biosynthetic Pathway

The biosynthesis of this compound, like other MIAs, originates from the precursors tryptophan and secologanin. Tryptophan is derived from the shikimate pathway, while secologanin, a monoterpenoid, is produced via the methylerythritol phosphate (MEP) pathway. The initial steps leading to the central MIA precursor, strictosidine, are well-characterized.

A pivotal discovery in the biosynthesis of yohimbane alkaloids was the identification of a multifunctional yohimbane synthase (YOS) in Rauwolfia tetraphylla. This enzyme, a medium-chain dehydrogenase/reductase (MDR), acts on an intermediate derived from strictosidine to produce a mixture of yohimbane diastereomers[1][2][3]. This compound is a 3R MIA, and the stereochemistry at the C3 position is a critical determinant of its biological activity. While YOS produces a mixture of stereoisomers, the precise enzyme or mechanism responsible for the specific formation of this compound is yet to be fully identified. It is hypothesized that other MDRs with distinct stereoselectivities may be involved, or that the cellular environment and regulatory factors influence the stereochemical outcome of the YOS-catalyzed reaction.

The proposed biosynthetic pathway leading to this compound is depicted below:

Quantitative Data

Quantitative analysis of alkaloid content in Rauwolfia species provides valuable information for understanding the metabolic flux towards different yohimbane isomers. The following table summarizes the content of selected yohimbane alkaloids in different Rauwolfia species.

| Rauwolfia Species | Plant Part | Yohimbine (mg/g DW) | Rauwolscine (mg/g DW) | This compound (mg/g DW) | Reference |

| R. serpentina | Root | 0.03 - 0.15 | - | - | [4] |

| R. vomitoria | Root Bark | 0.5 - 2.0 | - | - | [5] |

| R. tetraphylla | - | - | Present (unquantified) | - | [1][2][3] |

Note: Quantitative data for this compound is scarce in the readily available literature. The presence of rauwolscine, a stereoisomer, suggests the potential for this compound accumulation.

Currently, specific enzyme kinetic data for yohimbane synthase (YOS) or other MDRs involved in this compound biosynthesis is not available in the public domain. Further research is required to determine the Michaelis-Menten constants (Km) and catalytic efficiencies (kcat) of these enzymes to fully understand the kinetics of the pathway.

Experimental Protocols

The elucidation of the this compound biosynthetic pathway relies on a combination of molecular biology, biochemistry, and analytical chemistry techniques. Below are detailed methodologies for key experiments.

Heterologous Expression and Purification of Medium-Chain Dehydrogenase/Reductases (MDRs)

This protocol describes the general workflow for producing and purifying recombinant MDR enzymes, such as yohimbane synthase, for in vitro characterization.

Methodology:

-

RNA Extraction and cDNA Synthesis: Total RNA is extracted from Rauwolfia tissues (e.g., roots, leaves) known to produce yohimbane alkaloids. First-strand cDNA is synthesized using a reverse transcriptase.

-

Gene Amplification and Cloning: The full-length coding sequence of the candidate MDR gene is amplified by PCR using gene-specific primers. The PCR product is then cloned into a suitable expression vector, such as pET-28a(+), which often includes an affinity tag (e.g., His-tag) for purification.

-

Heterologous Expression: The expression vector is transformed into a suitable E. coli strain (e.g., BL21(DE3)). A single colony is used to inoculate a starter culture, which is then used to inoculate a larger volume of culture medium. Protein expression is induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) when the culture reaches a specific optical density.

-

Protein Purification: After induction, cells are harvested by centrifugation. The cell pellet is resuspended in a lysis buffer and subjected to sonication or other lysis methods. The cell lysate is clarified by centrifugation, and the supernatant containing the soluble recombinant protein is loaded onto an affinity chromatography column (e.g., Ni-NTA agarose). The column is washed, and the purified enzyme is eluted with a buffer containing a high concentration of imidazole. The purity of the enzyme is assessed by SDS-PAGE.

In Vitro Enzyme Assays

In vitro assays are crucial for determining the function and substrate specificity of the purified MDR enzymes.

Methodology:

-

Reaction Mixture: The standard assay mixture contains a buffered solution (e.g., phosphate buffer, pH 7.0), the purified MDR enzyme, the substrate (4,21-dehydrogeissoschizine), and a cofactor (NADPH).

-

Reaction Incubation: The reaction is initiated by the addition of the enzyme and incubated at a specific temperature (e.g., 30°C) for a defined period.

-

Reaction Termination and Product Extraction: The reaction is stopped, typically by the addition of a strong base or organic solvent. The reaction products (yohimbane isomers) are then extracted with an organic solvent (e.g., ethyl acetate).

-

Product Analysis: The extracted products are analyzed by Ultra-High-Performance Liquid Chromatography coupled with Mass Spectrometry (UPLC-MS/MS) to identify and quantify the different yohimbane stereoisomers produced.

UPLC-MS/MS Analysis of Yohimbane Isomers

This method allows for the separation and sensitive detection of yohimbine diastereomers.

Methodology:

-

Chromatographic Separation: A reverse-phase C18 column is typically used for separation. The mobile phase consists of a gradient of two solvents, for example, water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B). A linear gradient from a low to a high percentage of Solvent B is used to elute the compounds.

-

Mass Spectrometry Detection: The eluent from the UPLC is introduced into a tandem mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode. Multiple Reaction Monitoring (MRM) is used for targeted quantification of the different isomers, using specific precursor-to-product ion transitions for each compound.

Regulatory Mechanisms

The biosynthesis of MIAs, including this compound, is tightly regulated in response to developmental cues and environmental stimuli. Jasmonate signaling plays a central role in activating the expression of MIA biosynthetic genes.

Upon perception of a stimulus, the biosynthesis of jasmonic acid (JA) is induced. The bioactive form, JA-isoleucine (JA-Ile), binds to the F-box protein CORONATINE INSENSITIVE 1 (COI1), which is part of the Skp1/Cullin/F-box (SCF) E3 ubiquitin ligase complex. This binding event leads to the ubiquitination and subsequent degradation of JASMONATE ZIM-domain (JAZ) repressor proteins. The degradation of JAZ proteins releases the repression of various transcription factors (TFs), including members of the AP2/ERF, bHLH, MYB, and WRKY families. These activated TFs then bind to the promoters of MIA biosynthetic genes, including those encoding the MDRs responsible for yohimbane formation, leading to their transcriptional activation and the subsequent production of alkaloids like this compound[6][7][8].

While this general model is established, the specific transcription factors that regulate the yohimbane branch of the MIA pathway in Rauwolfia species remain to be identified. Co-expression analysis of transcriptomic data from Rauwolfia could be a powerful tool to identify candidate regulatory genes that show expression patterns correlated with the yohimbane biosynthetic genes.

Conclusion and Future Perspectives

Significant progress has been made in unraveling the biosynthetic pathway of yohimbane alkaloids in Rauwolfia species, with the identification of a multifunctional yohimbane synthase being a key advancement. However, the precise enzymatic control of this compound stereochemistry remains an open question. Future research should focus on:

-

Identification and characterization of stereospecific MDRs: Screening for and biochemically characterizing other MDRs from Rauwolfia species to identify enzymes with a high stereoselectivity for this compound production.

-

Enzyme kinetics and structural biology: Determining the kinetic parameters of the enzymes involved and solving their crystal structures to understand the molecular basis of substrate binding and stereocontrol.

-

Elucidation of regulatory networks: Identifying the specific transcription factors that regulate the expression of yohimbane biosynthetic genes in Rauwolfia and how they are integrated with signaling pathways.

A deeper understanding of this compound biosynthesis will not only advance our fundamental knowledge of plant specialized metabolism but also pave the way for the metabolic engineering of this and other valuable pharmaceutical compounds in microbial or plant-based production systems.

References

- 1. The Rauvolfia tetraphylla genome suggests multiple distinct biosynthetic routes for yohimbane monoterpene indole alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Heterologous protein expression in E. coli [protocols.io]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Cytotoxic Yohimbine-Type Alkaloids from the Leaves of Rauvolfia vomitoria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. [Research progress of jasmonate-responsive transcription factors in regulating plant secondary metabolism] - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Characterization of Isorauhimbine: A Technical Guide to its Binding Affinity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isorauhimbine, a diastereomer of yohimbine, is a naturally occurring indole alkaloid found in the Rauwolfia species. While its pharmacological profile is less extensively studied than that of its counterparts like yohimbine and rauwolscine, understanding its in vitro binding characteristics is crucial for elucidating its therapeutic potential and mechanism of action. This technical guide provides a comprehensive overview of the in vitro characterization of this compound's binding affinity, with a focus on its interaction with adrenergic receptors. This document synthesizes available quantitative data, details relevant experimental protocols, and visualizes key signaling pathways to serve as a resource for researchers in pharmacology and drug development.

Introduction

The yohimbane class of alkaloids, which includes this compound (also known as alloyohimbine), yohimbine, and rauwolscine, are known for their significant interactions with various neurotransmitter receptors, most notably the adrenergic and serotonergic systems. These interactions are highly stereoselective, meaning that subtle differences in the three-dimensional structure of these molecules can lead to vastly different binding affinities and functional activities. This compound's unique stereochemistry suggests a distinct pharmacological profile that warrants detailed investigation. This guide focuses on the in vitro methods used to characterize its binding affinity, a critical first step in understanding its potential as a pharmacological tool or therapeutic agent.

Quantitative Binding Affinity of this compound

The binding affinity of a ligand for its receptor is a measure of the strength of their interaction and is typically quantified by the inhibition constant (Ki) or the dissociation constant (Kd). Lower values indicate a higher binding affinity. The available data for this compound's binding affinity to adrenergic receptors is summarized below.

Table 1: In Vitro Binding Affinity of this compound for Adrenergic Receptors

| Ligand | Receptor Subtype | Preparation | Radioligand | Ki (nM) | Reference |

| This compound (Alloyohimbine) | α1-Adrenergic | Rat liver plasma membranes | [3H]-Prazosin | 182 | [1] |

| This compound (Alloyohimbine) | α2-Adrenergic | Human platelet membranes | [3H]-Yohimbine | 3.9 | [1] |

It is important to note that a comprehensive search of the scientific literature did not yield quantitative in vitro binding data (Ki or Kd values) for this compound at serotonin (5-HT) receptor subtypes.

Experimental Protocols

The determination of binding affinity is predominantly achieved through radioligand binding assays. These assays are considered the gold standard for quantifying the interaction between a ligand and a receptor.[2]

Radioligand Binding Assay for α-Adrenergic Receptors

This protocol is a generalized procedure for a competitive radioligand binding assay to determine the affinity of a test compound, such as this compound, for α-adrenergic receptors.

3.1.1. Materials

-

Membrane Preparation: Plasma membranes from a tissue source rich in the target receptor (e.g., rat liver for α1, human platelets for α2).

-

Radioligand: A tritiated ligand with high affinity and selectivity for the target receptor (e.g., [3H]-Prazosin for α1, [3H]-Yohimbine for α2).

-

Test Compound: this compound.

-

Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.

-

Non-specific Binding Control: A high concentration of a non-labeled ligand that binds to the target receptor (e.g., phentolamine).

-

Glass Fiber Filters

-

Scintillation Cocktail

-

Liquid Scintillation Counter

3.1.2. Procedure

-

Incubation: In a microplate, combine the membrane preparation, a fixed concentration of the radioligand, and varying concentrations of the test compound (this compound).

-

Equilibration: Incubate the mixture at a specific temperature (e.g., 25°C) for a predetermined time to allow the binding to reach equilibrium.

-

Termination: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.

-

Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. The IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined from this curve. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Radioligand Binding Assay for Serotonin (5-HT) Receptors

While specific data for this compound is unavailable, a similar protocol would be employed to determine its affinity for various 5-HT receptor subtypes.

3.2.1. Materials

-

Membrane Preparation: Membranes from cells recombinantly expressing a specific 5-HT receptor subtype or from brain regions with high expression of the target receptor.

-

Radioligand: A tritiated ligand specific for the 5-HT receptor subtype of interest (e.g., [3H]-8-OH-DPAT for 5-HT1A, [3H]-Ketanserin for 5-HT2A).

-

Test Compound: this compound.

-

Assay Buffer: e.g., 50 mM Tris-HCl, 4 mM CaCl2, 0.1% ascorbic acid, pH 7.7.

-

Non-specific Binding Control: A high concentration of a suitable non-labeled ligand (e.g., serotonin).

-

Glass Fiber Filters

-

Scintillation Cocktail

-

Liquid Scintillation Counter

3.2.2. Procedure The procedure is analogous to the one described for α-adrenergic receptors, involving incubation, filtration, washing, and quantification of radioactivity. The specific radioligand, membrane preparation, and incubation conditions would be optimized for the particular 5-HT receptor subtype being investigated.

Signaling Pathways and Experimental Workflows

The interaction of a ligand with its receptor initiates a cascade of intracellular events known as a signaling pathway. Understanding these pathways is crucial for interpreting the functional consequences of ligand binding.

α2-Adrenergic Receptor Signaling Pathway

This compound exhibits high affinity for α2-adrenergic receptors, which are G-protein coupled receptors (GPCRs) of the Gi/o family. The canonical signaling pathway for these receptors is the inhibition of adenylyl cyclase.

References

- 1. Agonist and antagonist actions of yohimbine as compared to fluparoxan at alpha(2)-adrenergic receptors (AR)s, serotonin (5-HT)(1A), 5-HT(1B), 5-HT(1D) and dopamine D(2) and D(3) receptors. Significance for the modulation of frontocortical monoaminergic transmission and depressive states - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

Isorauhimbine's Effects on the Central Nervous System: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isorauhimbine, also known as rauwolscine and α-yohimbine, is a naturally occurring indole alkaloid and a stereoisomer of yohimbine. It is found in plants of the Rauvolfia and Pausinystalia genera.[1] this compound exhibits a distinct pharmacological profile, primarily acting as a potent and selective antagonist of α2-adrenergic receptors, which contributes to its stimulant effects on the central nervous system (CNS).[2] Additionally, it interacts with various serotonin (5-HT) receptor subtypes, functioning as a partial agonist at 5-HT1A receptors and an antagonist at 5-HT2A and 5-HT2B receptors.[2] This dual action on both the adrenergic and serotonergic systems results in a complex array of effects on the CNS, influencing mood, arousal, and cognitive functions. This technical guide provides an in-depth overview of the pharmacological properties of this compound, with a focus on its CNS effects, receptor binding affinities, and the underlying signaling pathways. Detailed experimental protocols for key assays are also presented to facilitate further research and drug development.

Receptor Binding Profile

This compound's effects on the central nervous system are primarily mediated by its interaction with various neurotransmitter receptors. Its binding affinity for these receptors has been quantified in numerous studies, typically through radioligand binding assays. The following tables summarize the available quantitative data on this compound's binding affinities for key CNS receptors.

Table 1: Adrenergic Receptor Binding Affinities of this compound (Rauwolscine)

| Receptor Subtype | Test System | Radioligand | K_i (nM) | Reference |

| α2-Adrenergic | ||||

| α2A | Recombinant human | [3H]Rauwolscine | 3.5 | [3] |

| α2B | Recombinant human | [3H]Rauwolscine | 0.37 | [3] |

| α2C | Recombinant human | [3H]Rauwolscine | 0.13 | [3] |

| α2D | Recombinant human | [3H]Rauwolscine | 63.6 | [3] |

| α2 (undifferentiated) | Bovine cerebral cortex | [3H]Rauwolscine | 1.2 (K_D) | [3] |

| α1-Adrenergic | ||||

| α1 (undifferentiated) | Rat brain | [3H]Prazosin | >1000 |

K_i represents the inhibition constant, indicating the concentration of this compound required to inhibit 50% of the radioligand binding. A lower K_i value signifies a higher binding affinity. K_D represents the dissociation constant.

Table 2: Serotonin Receptor Binding Affinities of this compound (Rauwolscine)

| Receptor Subtype | Test System | Radioligand | K_i (nM) | Reference |

| 5-HT1A | Human frontal cortex | [3H]Rauwolscine | 4.1 (K_D) | [4] |

| 5-HT2B | Cloned human | [3H]Rauwolscine | 14.3 | [5] |

| 5-HT (undifferentiated) | Calf coronary arteries | [3H]5-HT | ~79.4 (from -log K_B 7.1) | [6] |

K_B represents the equilibrium dissociation constant for a competitive antagonist.

Table 3: Other Receptor Binding Affinities of this compound (Rauwolscine) - In Silico Data

| Receptor Subtype | Test System | Docking Score (kcal/mol) | Reference |

| Dopamine D2 | Modeled human | -9.6 | [1] |

Mechanism of Action and Signaling Pathways

This compound's physiological effects are a direct consequence of its interaction with α2-adrenergic and serotonin receptors, leading to the modulation of downstream signaling cascades.

α2-Adrenergic Receptor Antagonism

This compound's primary mechanism of action in the CNS is the blockade of α2-adrenergic receptors.[2] These receptors are predominantly presynaptic autoreceptors that regulate the release of norepinephrine in a negative feedback loop.[7] By antagonizing these receptors, this compound inhibits this negative feedback, leading to an increased release of norepinephrine into the synaptic cleft.[7] This surge in noradrenergic activity contributes to the stimulant and sympathomimetic effects of this compound.

The α2-adrenergic receptors are G-protein coupled receptors (GPCRs) that couple to inhibitory G-proteins (Gi/o).[4] The signaling pathway is as follows:

Caption: α2-Adrenergic Receptor Antagonism by this compound.

Serotonin 5-HT1A Receptor Partial Agonism

This compound also acts as a partial agonist at 5-HT1A receptors.[2] These receptors are also Gi/o-coupled GPCRs and are found both presynaptically on serotonin neurons (autoreceptors) and postsynaptically on non-serotonergic neurons.[8] As a partial agonist, this compound produces a submaximal response compared to the endogenous full agonist, serotonin. This can lead to a modulation of serotonergic activity, potentially contributing to its effects on mood and anxiety. The signaling pathway is similar to that of the α2-adrenergic receptor, resulting in the inhibition of adenylyl cyclase and a decrease in intracellular cAMP levels.

Caption: 5-HT1A Receptor Partial Agonism by this compound.

Physiological and Behavioral Effects on the CNS

The modulation of adrenergic and serotonergic systems by this compound results in a range of physiological and behavioral effects.

Table 4: Physiological Effects of this compound on the CNS

| Effect | Species | Dose | Outcome | Reference |

| Neurotransmitter Levels | ||||

| Norepinephrine Efflux | Rat (limbic system) | - | Potentiated the effect of desipramine | [9] |

| Cardiovascular | ||||

| Heart Rate | Human | - | Potential for increase | [9] |

| Blood Pressure | Human | - | Potential for increase | [9] |

| Body Temperature | ||||

| Rectal Temperature | Mouse (normal) | 0.8 mg/kg | Reduction | [10] |

Table 5: Behavioral Effects of this compound on the CNS

| Effect | Species | Dose Range | Outcome | Reference |

| Locomotor Activity | Mouse | - | Increase | [11] |

| Food Intake | Mouse (obese & lean) | - | Significant reduction | [5] |

| Anxiety-like Behavior | Mouse | 0.5 - 2.0 mg/kg | Increased defensive responses | [11] |

| Cognitive Function | Human | - | Reported enhanced focus | [12] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the CNS effects of this compound.

Radioligand Binding Assay for α2-Adrenergic Receptors

This protocol is a generalized procedure for determining the binding affinity of this compound for α2-adrenergic receptors using a competitive binding assay with a radiolabeled antagonist, such as [3H]rauwolscine.

Materials:

-